3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid
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Overview
Description
3-(4-Methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H11N3O4 and its molecular weight is 225.204. The purity is usually 95%.
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Scientific Research Applications
Synthesis of β-Amino Acid Derivatives and β-Dipeptides
- The compound has been used in the synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate starting from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid. This synthesis is notable for the production of enantiomeric β-amino acids and the self-condensation and coupling of these acids to form bis(cyclobutane) β-dipeptides, marking the first reported β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).
Role in the Discovery of Novel Natural Compounds
- A cyclobutane-type norlignan (peperotetraphin) and a novel phenylpropanoid were isolated from Peperomia tetraphylla, with the structure determination aided by various spectroscopic methods, including 1D- and 2D-NMR techniques. This discovery contributes to the understanding of naturally occurring cyclobutane-type norlignans and their potential applications (Li et al., 2007).
Synthesis of Isoxazole-Annotated Heterocycles
- The compound has been utilized in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as a convenient scaffold for the synthesis of other new highly functionalized 3-pyridin-3-ylisoxazole-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano et al., 2005).
Development of Heterocyclic Derivatives
- The compound has been part of reactions leading to the formation of various heterocyclic derivatives such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives under specific catalytic and oxidative carbonylation conditions (Bacchi et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
3-(4-methoxycarbonyltriazol-1-yl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-16-9(15)7-4-12(11-10-7)6-2-5(3-6)8(13)14/h4-6H,2-3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPBINYCBCTAFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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